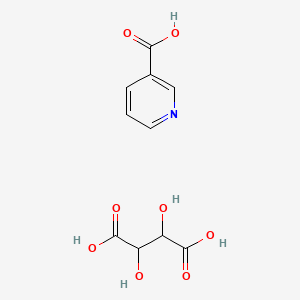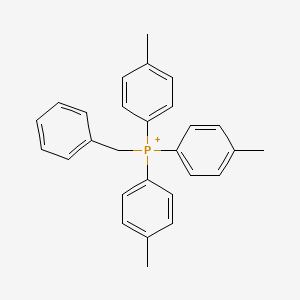
Nicotinic acid, tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, also known as niacin, is a form of vitamin B3. It is an essential nutrient for humans and animals, playing a crucial role in various metabolic processes. Tartrate is a salt or ester of tartaric acid, often used to enhance the solubility and stability of compounds. Nicotinic acid, tartrate is a compound formed by combining nicotinic acid with tartrate, which can improve its bioavailability and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic acid can be synthesized through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This process involves high temperatures and the presence of a catalyst, such as selenium oxide or metallic selenium . The reaction conditions typically include a controlled environment to manage the by-products, such as nitrous oxide, which has significant environmental impacts .
Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and cost-effectiveness . there is ongoing research to develop greener and more sustainable production methods to reduce the environmental impact of this process .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nicotinic acid can be oxidized using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to form nicotinamide using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nicotinic acid can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Major Products:
Oxidation: Produces nicotinic acid derivatives.
Reduction: Produces nicotinamide.
Substitution: Produces various nicotinic acid esters and amides
Scientific Research Applications
Nicotinic acid, tartrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Used to treat conditions like pellagra, hyperlipidemia, and cardiovascular diseases
Industry: Used as a food additive and in the production of pharmaceuticals.
Mechanism of Action
Nicotinic acid exerts its effects by acting as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are essential for various metabolic pathways, including glycolysis and the Krebs cycle . Nicotinic acid also activates specific receptors, leading to vasodilation and lipid-modifying effects .
Comparison with Similar Compounds
Nicotinamide: Another form of vitamin B3, which does not cause flushing and is used to treat niacin deficiency.
Nicotinamide Riboside: A precursor to NAD, with potential therapeutic benefits in metabolic and neurodegenerative diseases
Uniqueness: Nicotinic acid is unique in its ability to lower cholesterol levels and cause vasodilation, making it particularly useful in treating cardiovascular diseases . Its combination with tartrate enhances its solubility and bioavailability, making it more effective in therapeutic applications.
Properties
CAS No. |
3789-96-6 |
|---|---|
Molecular Formula |
C10H11NO8 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.C4H6O6/c8-6(9)5-2-1-3-7-4-5;5-1(3(7)8)2(6)4(9)10/h1-4H,(H,8,9);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
HOOBMMASCVBGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Related CAS |
59-67-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)




